N-Methyl-N-(2-pyridyl)formamide
Overview
Description
“N-Methyl-N-(2-pyridyl)formamide” is a chemical compound prevalent in bioactive molecules and synthetic building blocks. Despite its significance, there were initially no practical methods developed for its direct synthesis from unfunctionalized pyridines until recent advancements.
Synthesis Analysis
A general, safe, concise, acid-free, and highly selective method for the C2-carbamoylation of pyridines with unprotected formamide and N-methyl formamide has been developed. This method involves the cleavage of two C–H bonds facilitated by acid-free silver catalysis, providing an efficient pathway to synthesize primary pyridylcarboxamides directly from unfunctionalized pyridines (Han et al., 2016).
Molecular Structure Analysis
The solid-state structure of related N,N'-di(2-pyridyl)formamidines showcases a four-hydrogen-bonded dimer. In solution, two isomers are observed, with one being selected and amplified either by crystallization or proton addition. This indicates the presence of an uncommon Z formamidine isomer alongside the E-isomer, underlining the compound’s complex conformational behavior (Xing et al., 2009).
Chemical Reactions and Properties
The reactions of pyridine N-oxides with formamide have been explored, demonstrating the successful introduction of the carbamoyl group at the pyridine ring carbon adjacent to the nitrogen atom. This reaction underscores the compound's reactivity and its utility in synthesizing carboxamides (Koyama et al., 1977).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of “N-Methyl-N-(2-pyridyl)formamide” are scarce, related research indicates the significance of molecular structure in defining the physical properties of formamidines and formamides. For instance, the study of the molecular structure of N-methylformamide by gas electron diffraction reveals detailed bond distances and angles, highlighting the importance of structural analysis in understanding the physical characteristics of similar compounds (Kitano & Kuchitsu, 1973).
Scientific Research Applications
Synthesis and Herbicidal Activities of Derivatives : A study by Li Yuan-xiang (2011) in "Modern Agrochemicals" discusses the synthesis of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy) methyl] phenyl] substituted formamide derivatives. These derivatives demonstrated no herbicidal activities at 150 g/hm^2 but may serve as a platform for synthesizing new compounds (Li Yuan-xiang, 2011).
Inhibitor of Nitric Oxide Synthase : Reisinger and Wentrup (2005) in "Arkivoc" identified N-(3,5-dichloro-2-pyridyl) formamide as a stable, non-toxic, and reversible inhibitor of nitric oxide synthase (Reisinger & Wentrup, 2005).
Potential Antitumor Agents : Threadgill and Gate (1983) in the "Journal of Labelled Compounds and Radiopharmaceuticals" showed that N-methylformamide and N, N-dimethylformamide, when labeled with ^14C and deuterium, exhibit potential as effective antitumor agents (Threadgill & Gate, 1983).
Catalysis in N-formylation of Amines : Ishida and Haruta (2009) in "ChemSusChem" reported that gold nanoparticles supported on NiO catalyze the one-pot N-formylation of amines with methanol and molecular oxygen, yielding formamide with a selectivity of 90% (Ishida & Haruta, 2009).
Preparation of Isocyanides from N-Substituted Formamides : Kobayashi et al. (2011) in "Synthesis" developed a novel method for preparing various alkyl and aryl isocyanides from N-substituted formamides with chlorophosphate compounds and tertiary amines in high yields (Kobayashi et al., 2011).
Microwave Irradiation Applications : Gómez-García et al. (2014) demonstrated that microwave irradiation of N,N-dimethyl-N′-(2-pyridyl)formamidines with methyl vinyl ketone yields N-formyl-N-(3-oxobutyl)-2-pyridylamine without decomposition (Gómez-García et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-methyl-N-pyridin-2-ylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRVEOCOAHGVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986426 | |
Record name | N-Methyl-N-pyridin-2-ylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(2-pyridyl)formamide | |
CAS RN |
67242-59-5 | |
Record name | N-Methyl-N-2-pyridinylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67242-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(pyridine-2-yl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067242595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-pyridin-2-ylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-(pyridine-2-yl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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